![molecular formula C12H20O6Si B12569121 Acetic acid--[4-(trimethoxysilyl)phenyl]methanol (1/1) CAS No. 168278-76-0](/img/structure/B12569121.png)
Acetic acid--[4-(trimethoxysilyl)phenyl]methanol (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid–[4-(trimethoxysilyl)phenyl]methanol (1/1) is a unique compound that combines the properties of acetic acid and [4-(trimethoxysilyl)phenyl]methanol. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of both acetic acid and trimethoxysilyl groups in the molecule provides it with distinctive chemical properties that can be exploited for various purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–[4-(trimethoxysilyl)phenyl]methanol typically involves the reaction of [4-(trimethoxysilyl)phenyl]methanol with acetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Common catalysts used in this reaction include strong acids or bases, which help in the esterification process.
Industrial Production Methods
Industrial production of acetic acid–[4-(trimethoxysilyl)phenyl]methanol may involve large-scale esterification processes. These processes are optimized to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve the desired outcome. Additionally, purification steps, such as distillation or crystallization, are employed to isolate the final product.
化学反応の分析
Types of Reactions
Acetic acid–[4-(trimethoxysilyl)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trimethoxysilyl group can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Acetic acid–[4-(trimethoxysilyl)phenyl]methanol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials.
Biology: The compound can be utilized in the study of biological processes and as a reagent in biochemical assays.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
作用機序
The mechanism of action of acetic acid–[4-(trimethoxysilyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The trimethoxysilyl group can form strong bonds with various substrates, enhancing the compound’s reactivity. Additionally, the acetic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall behavior.
類似化合物との比較
Similar Compounds
[4-(Trimethoxysilyl)phenyl]methanol: Lacks the acetic acid component, resulting in different chemical properties.
Acetic acid: Does not contain the trimethoxysilyl group, limiting its applications compared to the combined compound.
Uniqueness
Acetic acid–[4-(trimethoxysilyl)phenyl]methanol is unique due to the presence of both acetic acid and trimethoxysilyl groups in a single molecule. This combination provides the compound with enhanced reactivity and versatility, making it suitable for a wide range of applications.
特性
CAS番号 |
168278-76-0 |
|---|---|
分子式 |
C12H20O6Si |
分子量 |
288.37 g/mol |
IUPAC名 |
acetic acid;(4-trimethoxysilylphenyl)methanol |
InChI |
InChI=1S/C10H16O4Si.C2H4O2/c1-12-15(13-2,14-3)10-6-4-9(8-11)5-7-10;1-2(3)4/h4-7,11H,8H2,1-3H3;1H3,(H,3,4) |
InChIキー |
QNGSWWFLSDVMJO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CO[Si](C1=CC=C(C=C1)CO)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[b]thiophene-2-carboximidamide, 6-hydroxy-](/img/structure/B12569048.png)
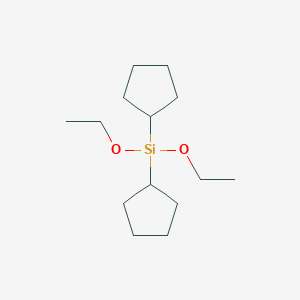

![N''-[4-(3-Bromopyridin-2-yl)butyl]-N-cyano-N'-ethylguanidine](/img/structure/B12569060.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-leucine](/img/structure/B12569061.png)
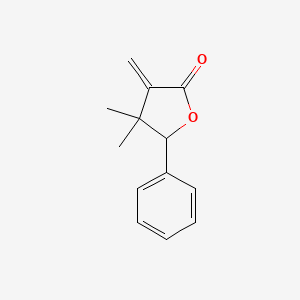
![(2S)-2-[3-[[(1S)-1,2-dicarboxyethyl]amino]propylamino]butanedioic acid](/img/structure/B12569072.png)
![2-iodo-N-[(4-methoxynaphthalen-1-yl)methylideneamino]benzamide](/img/structure/B12569077.png)
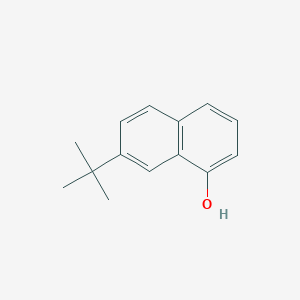
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-iodobut-2-en-1-ol](/img/structure/B12569086.png)
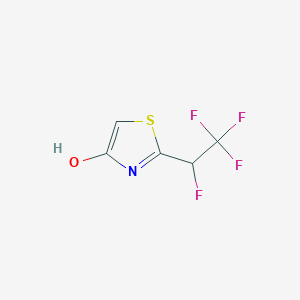
![3,5-Dinitro-N-[(4S)-1,2,3,4-tetrahydrophenanthren-4-yl]benzamide](/img/structure/B12569104.png)
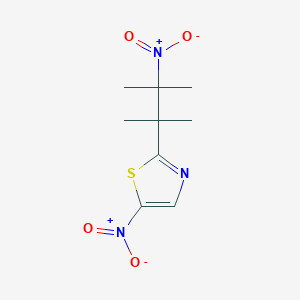
![2,7-Dibromo-9,9-bis[(3R)-3,7-dimethyloctyl]-9H-fluorene](/img/structure/B12569113.png)
